RGD Trifluoroacetate, characterized by the amino acid sequence L-arginyl-glycyl-L-aspartic acid, is a significant compound in biochemical research. This tripeptide sequence is known for its role as a specific recognition site for integrins, which are cell surface receptors that mediate cell adhesion and signaling. The trifluoroacetate salt form of RGD enhances the compound's stability and solubility, making it suitable for various applications in scientific research.
RGD Trifluoroacetate is derived from natural proteins found in the extracellular matrix. It is classified as a peptide and is part of a broader category of bioactive peptides that interact with integrins to facilitate cellular processes such as adhesion, migration, and proliferation. The compound is often synthesized for use in laboratory settings, particularly in studies related to cancer biology, tissue engineering, and drug delivery systems.
The synthesis of RGD Trifluoroacetate typically employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of protected amino acids to a resin-bound peptide chain. The following steps outline the general procedure:
The synthesis process can yield various derivatives of RGD Trifluoroacetate, including modifications that enhance its biological activity or stability .
The molecular formula for RGD Trifluoroacetate is CHNOF. The structure consists of three key amino acids linked by peptide bonds:
RGD Trifluoroacetate can undergo various chemical reactions that modify its structure or enhance its functionality:
These reactions are pivotal for exploring RGD's role in biological systems and developing therapeutic applications.
RGD Trifluoroacetate exerts its biological effects primarily through binding to integrins on cell surfaces. This interaction triggers several intracellular signaling pathways that lead to:
The mechanism involves conformational changes in integrins upon RGD binding, which activates downstream signaling cascades essential for cellular functions .
These properties make RGD Trifluoroacetate suitable for various applications in biochemistry and pharmacology.
RGD Trifluoroacetate has several applications across different fields:
Research continues into optimizing RGD derivatives for enhanced efficacy in therapeutic applications .
The molecular recognition of the Arg-Gly-Asp (RGD) motif by integrin receptors constitutes a fundamental mechanism governing cell-extracellular matrix (ECM) interactions. RGD trifluoroacetate, as a stabilized salt form of this tripeptide, maintains the stereochemical properties essential for high-affinity integrin binding. The trifluoroacetate counterion enhances solubility and stability without altering the peptide's biological activity, making it valuable for experimental applications requiring precise molecular interactions [2] [6].
Integrins recognize the RGD sequence through a highly conserved Metal Ion-Dependent Adhesion Site (MIDAS) located in the β-subunit's extracellular domain. This site coordinates divalent cations (Mn²⁺, Mg²⁺, Ca²⁺) that facilitate electrostatic interactions with the aspartic acid carboxyl group of the RGD motif. The arginine side chain forms complementary hydrogen bonds and salt bridges with acidic residues in the α-subunit's β-propeller domain, creating a bidentate binding mechanism that confers specificity [2] [6]. Structural analyses reveal that RGD binding induces substantial conformational rearrangements in integrins through the "switchblade" model: transition from a bent, low-affinity state to an extended, high-affinity conformation with open headpiece. This activation exposes cryptic binding sites for intracellular adaptor proteins and enables bidirectional signaling across the plasma membrane [1] [6].
The binding affinity and kinetics vary significantly among integrin subtypes due to differences in their ligand-binding pockets. Surface plasmon resonance studies demonstrate that RGD trifluoroacetate binds αvβ3 integrin with dissociation constants (KD) in the nanomolar range (1-100 nM), while affinity for α5β1 is typically lower (micromolar range). This variance stems from structural distinctions in the α-subunit interfaces and flexibility of the integrin ectodomains [2] [6].
Table 1: Structural Parameters Governing RGD-Integrin Interactions
Structural Element | Role in RGD Recognition | Consequence of Binding |
---|---|---|
β-subunit MIDAS domain | Coordinates divalent cations (Mn²⁺, Mg²⁺) that interact with Asp carboxyl group | Stabilizes aspartic acid coordination; initiates outside-in signaling |
α-subunit β-propeller | Provides acidic residues for arginine guanidinium group interaction | Determines subtype specificity; influences binding affinity |
βI-domain specificity loop | Forms the upper binding pocket for RGD-containing ligands | Modulates ligand selectivity among integrin subtypes |
Hybrid domain | Transmits conformational changes from ligand binding to cytoplasmic domains | Facilitates switchblade-like extension and transmembrane separation |
Calcium-binding sites | Regulates integrin activation state and binding kinetics | Allosterically modulates RGD binding affinity |
RGD-recognizing integrins exhibit distinct expression patterns and biological functions across tissues and disease states. Among the eight human integrins that recognize RGD motifs, αvβ3, αvβ6, and α5β1 subtypes demonstrate particularly significant roles in pathological processes:
αvβ3 integrin serves as a primary receptor for RGD-containing ECM proteins including vitronectin, osteopontin, and fibronectin. Its expression correlates with tumor aggressiveness in melanoma, glioblastoma, and breast cancer, where it facilitates metastatic dissemination through several mechanisms: promotion of tumor cell migration across vitronectin-rich matrices, enhancement of survival signaling in detached cells, and support of angiogenic processes in the tumor microenvironment. Experimental models demonstrate that αvβ3 inhibition with RGD trifluoroacetate reduces melanoma cell invasion by 60-80% in Boyden chamber assays [4] [5] [6].
α5β1 integrin exhibits preferential binding to fibronectin, where the RGD sequence resides within the tenth type III module. This integrin subtype is crucial for fibrillar adhesion formation during ECM remodeling. Under hypoxic conditions characteristic of solid tumors, α5β1 expression increases significantly and promotes metastatic dissemination through fibronectin fibrillogenesis. In glioblastoma models, treatment with RGD trifluoroacetate inhibits α5β1-mediated cell adhesion by 70-90% and induces anoikis in detached cell populations [1] [4] [6].
αvβ6 integrin demonstrates restricted expression in healthy epithelium but significant upregulation in carcinomas of the pancreas, colon, and head and neck. This integrin recognizes fibronectin and tenascin through RGD-dependent binding and uniquely activates latent transforming growth factor-beta (TGF-β) through force-dependent mechanisms. Its expression correlates with poor prognosis in multiple cancer types, where it drives epithelial-mesenchymal transition and matrix metalloproteinase expression. The αvβ6-RGD interaction exhibits distinctive kinetic properties characterized by rapid association and slow dissociation rates [6].
Table 2: Pathophysiological Functions of RGD-Recognizing Integrin Subtypes
Integrin Subtype | Primary Ligands | Expression in Cancer | Pathological Functions |
---|---|---|---|
αvβ3 | Vitronectin, osteopontin, fibronectin | Upregulated in melanoma, glioblastoma, breast cancer | Promotes metastasis, angiogenesis, and survival of circulating tumor cells |
α5β1 | Fibronectin | Hypoxia-inducible in breast, ovarian, and lung cancer | Mediates fibronectin fibrillogenesis, supports resistance to anoikis |
αvβ6 | Fibronectin, tenascin, TGF-β latency complex | Overexpressed in pancreatic, colon, and oral squamous cell carcinomas | Activates TGF-β, drives epithelial-mesenchymal transition, induces MMP expression |
αvβ5 | Vitronectin | Elevated in glioblastoma and prostate cancer | Supports tumor cell invasion and VEGF-mediated angiogenesis |
αIIbβ3 | Fibrinogen, von Willebrand factor | Restricted to megakaryocyte lineage (not tumor-expressed) | Not applicable to solid tumors; primary role in platelet aggregation |
RGD trifluoroacetate binding to integrins initiates complex intracellular signaling cascades through two primary mechanisms: focal adhesion kinase activation and mechanical force transduction. These pathways converge to regulate essential cellular processes including proliferation, survival, migration, and differentiation.
The focal adhesion kinase pathway represents the canonical signaling route initiated by RGD-integrin engagement. Upon RGD binding and integrin clustering, focal adhesion kinase autophosphorylation occurs at tyrosine 397, creating a docking site for Src homology 2 (SH2) domain-containing proteins. This leads to formation of a FAK-Src signaling complex that phosphorylates downstream effectors including paxillin and p130Cas. The resulting signaling cascade activates Ras-mitogen-activated protein kinase and phosphatidylinositol 3-kinase/Akt pathways, promoting cell cycle progression and inhibiting apoptosis. In glioblastoma models, RGD trifluoroacetate treatment reduces FAK phosphorylation by 60-80% within 30 minutes, correlating with decreased cell migration and increased anoikis in detached cell populations [1] [4].
Beyond biochemical signaling, RGD-bound integrins function as sophisticated mechanotransducers that convert extracellular mechanical forces into biochemical signals. Force application through the RGD-integrin-cytoskeleton linkage induces conformational changes in the adaptor protein talin, exposing cryptic vinculin-binding sites. Vinculin recruitment stabilizes the adhesion complex and enables connections to actin filaments, creating a positive feedback loop that strengthens adhesion in response to tension. This force-dependent reinforcement underlies adhesion maturation from transient focal complexes to stable fibrillar adhesions. Single-molecule experiments demonstrate that RGD-integrin bonds exhibit catch-bond behavior, where bond lifetime increases under moderate mechanical stress (5-20 pN) before dissociating at higher forces [1] [6].
Recent therapeutic applications exploit these molecular mechanisms through targeted delivery systems. RGD trifluoroacetate serves as a targeting moiety conjugated to nanoparticles, enabling specific drug delivery to integrin-expressing tumor cells. Studies demonstrate that RGD-functionalized liposomes show 5-8 fold increased accumulation in αvβ3-expressing tumors compared to non-targeted controls. Similarly, RGD-conjugated therapeutic radionuclides (e.g., ⁹⁰Y, ¹⁷⁷Lu) enable molecular radiotherapy for metastatic lesions, with ongoing clinical trials evaluating efficacy in various malignancies [2] [6].
Table 3: Intracellular Signaling Pathways Modulated by RGD-Integrin Engagement
Signaling Pathway | Key Molecular Components | Cellular Outcomes | Therapeutic Implications |
---|---|---|---|
FAK-Src signaling | FAK, Src, p130Cas, paxillin | Cell migration, invasion, proliferation resistance | RGD-based FAK inhibitors reduce metastasis in preclinical models |
PI3K-Akt survival pathway | PI3K, Akt, mTOR, Bad phosphorylation | Inhibition of anoikis, enhanced cell survival | Combined RGD antagonists with Akt inhibitors show synergistic effects |
Ras-MAPK proliferation pathway | Shc, Grb2, Sos, Ras, Raf, MEK, ERK | Cell cycle progression, proliferation | RGD peptides modulate chemoresistance pathways in tumor cells |
Rho GTPase cytoskeletal regulation | RhoA, ROCK, mDia, LIM kinase | Actin polymerization, stress fiber formation, cell contractility | RGD antagonists impair directional migration and invasion |
TGF-β activation pathway | αvβ6 integrin, latent TGF-β complex, Smad signaling | Epithelial-mesenchymal transition, immune suppression | αvβ6-specific RGD analogs inhibit TGF-β activation in fibrosis and cancer |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2